Cas no 20649-64-3 (Adenine, 2-methyl-7-b-D-ribofuranosyl- (8CI))

Adenine, 2-methyl-7-b-D-ribofuranosyl- (8CI) structure
20649-64-3 structure
Product Name:Adenine, 2-methyl-7-b-D-ribofuranosyl- (8CI)
CAS No:20649-64-3
MF:C11H15N5O4
MW:281.267901659012
CID:288463
PubChem ID:269842
Update Time:2025-04-19

Adenine, 2-methyl-7-b-D-ribofuranosyl- (8CI) Chemical and Physical Properties

Names and Identifiers

    • Adenine, 2-methyl-7-b-D-ribofuranosyl- (8CI)
    • 1,3-dioxoisoindole-5-carboxylic acid
    • (1S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride
    • (1S)-1-(5-fluoropyrimidin-2-yl)ethanamine monohydrochloride
    • (1S)-1-(6-Amino-2-methylmercapto-purin-7-yl)-D-1,4-anhydro-ribit
    • (1S)-1-(6-amino-2-methyl-purin-7-yl)-D-1,4-anhydro-ribitol
    • (1S)-1-(6-amino-2-methylsulfanyl-purin-7-yl)-D-1,4-anhydro-ribitol
    • (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride
    • AK118885
    • KB-63410
    • QC-147
    • 2-methyl-7-pentofuranosyl-7h-purin-6-amine
    • 20649-64-3
    • DTXSID90942849
    • NSC-111357
    • NSC111357
    • Inchi: 1S/C11H15N5O4/c1-4-14-9(12)6-10(15-4)13-3-16(6)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,14,15)
    • InChI Key: GKGLSSGTVJAELC-UHFFFAOYSA-N
    • SMILES: O1C(CO)C(C(C1N1C=NC2C1=C(N)N=C(C)N=2)O)O

Computed Properties

  • Exact Mass: 281.11200
  • Monoisotopic Mass: 281.112
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 140A^2
  • XLogP3: -1.5

Experimental Properties

  • Density: 1.96
  • Boiling Point: 517.8°Cat760mmHg
  • Flash Point: 266.9°C
  • Refractive Index: 1.856
  • PSA: 139.54000
  • LogP: -1.09040
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